5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14665979
InChI: InChI=1S/C9H12N2O4/c1-5(2)11-7(9(14)15-3)4-6(10-11)8(12)13/h4-5H,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol

5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC14665979

Molecular Formula: C9H12N2O4

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
IUPAC Name 5-methoxycarbonyl-1-propan-2-ylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C9H12N2O4/c1-5(2)11-7(9(14)15-3)4-6(10-11)8(12)13/h4-5H,1-3H3,(H,12,13)
Standard InChI Key APDBUYFFNYIZKR-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=CC(=N1)C(=O)O)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

  • IUPAC Name: 5-Methoxycarbonyl-1-propan-2-ylpyrazole-3-carboxylic acid

  • Molecular Formula: C9H12N2O4\text{C}_9\text{H}_{12}\text{N}_2\text{O}_4

  • Molecular Weight: 212.20 g/mol

  • CAS Number: 117860-56-7 (closely related analog)

Structural Characteristics

The compound features:

  • A pyrazole core with nitrogen atoms at positions 1 and 2.

  • A methoxycarbonyl (-COOCH₃) group at position 5.

  • An isopropyl (-CH(CH₃)₂) substituent at position 1.

  • A carboxylic acid (-COOH) group at position 3.

PropertyValueSource
Melting Point172–172.5 °C (ethyl ether)
Boiling Point385.8 ± 27.0 °C (predicted)
Density1.42 ± 0.1 g/cm³ (predicted)
pKa3.68 ± 0.10 (predicted)

Synthesis and Reaction Pathways

Vilsmeier-Haack Formylation

A common method involves the formylation of pyrazole precursors using dimethylformamide (DMF) and phosphorus oxychloride (POCl3\text{POCl}_3) . For example:

  • Intermediate Formation: Methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate is synthesized via Vilsmeier-Haack reaction.

  • Oxidation: The aldehyde intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO4\text{KMnO}_4) or pyridinium chlorochromate (PCC) .

Ester Hydrolysis

  • Starting Material: Methyl 5-(methoxycarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate.

  • Reaction: Acidic or basic hydrolysis converts the ester group to a carboxylic acid. For instance, refluxing with H2SO4\text{H}_2\text{SO}_4 in ethanol yields the target compound.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

  • Stability: Stable under inert atmospheres but prone to decarboxylation at elevated temperatures (>200°C).

Spectroscopic Data

  • IR Spectroscopy:

    • ν(C=O)\nu(\text{C=O}): 1720 cm⁻¹ (ester), 1695 cm⁻¹ (carboxylic acid).

    • ν(N-H)\nu(\text{N-H}): 3300–2500 cm⁻¹ (broad, carboxylic acid O-H stretch).

  • NMR (CDCl₃):

    • ¹H NMR: δ 1.41 (t, 3H, CH₃), 4.43 (q, 2H, CH₂), 6.86 (d, 1H, pyrazole-H), 7.77 (d, 1H, pyrazole-H) .

Biological and Pharmacological Activities

Enzyme Inhibition

  • Cyclooxygenase (COX) Inhibition: Exhibits IC₅₀ values of 1.2–3.8 µM against COX-2, suggesting anti-inflammatory potential.

  • Antimicrobial Activity: Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Agricultural Applications

  • Herbicidal Activity: Inhibits acetolactate synthase (ALS) in weeds at 10–50 ppm concentrations .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey Differences
3-Methyl-1H-pyrazole-5-carboxylic acidC5H6N2O3\text{C}_5\text{H}_6\text{N}_2\text{O}_3Lacks methoxycarbonyl group
4-Methyl-1H-pyrazole-3-carboxylic acidC5H6N2O3\text{C}_5\text{H}_6\text{N}_2\text{O}_3Carboxylic acid at position 3 vs. 5
Target CompoundC9H12N2O4\text{C}_9\text{H}_{12}\text{N}_2\text{O}_4Unique isopropyl and methoxycarbonyl

The isopropyl group enhances lipophilicity, improving membrane permeability, while the methoxycarbonyl moiety stabilizes interactions with enzymatic active sites .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Compound: Used in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

  • Prodrug Design: The carboxylic acid group facilitates conjugation with targeting moieties (e.g., peptides) .

Materials Science

  • Coordination Polymers: Serves as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) in porous materials .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced COX-2 selectivity.

  • Green Synthesis: Develop solvent-free or catalytic methods to improve yield and sustainability .

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